6-[4-(Propan-2-yloxy)phenyl]hexanoic acid chemical structure and properties
6-[4-(Propan-2-yloxy)phenyl]hexanoic acid chemical structure and properties
An In-Depth Technical Guide to 6-[4-(Propan-2-yloxy)phenyl]hexanoic Acid: Structure, Synthesis, and Therapeutic Applications
Executive Summary
6-[4-(Propan-2-yloxy)phenyl]hexanoic acid (C₁₅H₂₂O₃) is a highly versatile, bifunctional aryl-aliphatic building block utilized extensively in medicinal chemistry and drug development. Characterized by a flexible six-carbon aliphatic chain terminating in a reactive carboxylic acid, and a lipophilic isopropoxy-substituted phenyl ring, this compound serves as an optimal spacer and pharmacophore in the design of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and nuclear receptor modulators. This whitepaper details its physicochemical properties, rationalizes its synthetic pathways, and provides field-proven, self-validating protocols for its application in drug discovery.
Structural Rationale and Physicochemical Profiling
The architectural design of 6-[4-(Propan-2-yloxy)phenyl]hexanoic acid offers specific advantages in molecular design:
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The Hexanoic Acid Spacer: The five-methylene chain provides a flexible, hydrophobic linker that is long enough to overcome steric hindrance between conjugated domains (e.g., separating an E3 ligase binder from a target protein binder in PROTACs)[1].
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The Propan-2-yloxy (Isopropoxy) Group: Positioned para to the alkyl chain, this electron-donating group increases the molecule's overall lipophilicity and steric bulk compared to a standard methoxy group. This specific modification enhances metabolic stability by sterically hindering cytochrome P450-mediated O-dealkylation.
Quantitative Physicochemical Data
To facilitate integration into computational drug design workflows, the core physicochemical parameters of the target compound and its primary precursor are summarized below.
| Property | 6-[4-(Propan-2-yloxy)phenyl]hexanoic acid | 6-Oxo-6-(4-isopropoxyphenyl)hexanoic acid (Precursor) |
| Molecular Formula | C₁₅H₂₂O₃ | C₁₅H₂₀O₄ |
| Molecular Weight | 250.34 g/mol | 264.32 g/mol [2] |
| CAS Number | N/A (Derivative specific) | 898791-88-3[3] |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | 63.60 Ų |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 4 |
| Estimated LogP | ~3.8 | ~3.2 |
Synthetic Strategy & Mechanistic Causality
The synthesis of 6-[4-(Propan-2-yloxy)phenyl]hexanoic acid typically proceeds via a two-step sequence: a Friedel-Crafts acylation followed by a targeted reduction.
Causality in Reagent Selection:
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Acylation: Reacting isopropoxybenzene with adipic anhydride (or adipic acid monoethyl ester chloride) under Lewis acid catalysis (AlCl₃) selectively yields the para-substituted 6-oxo intermediate[3]. Using the monoester or anhydride prevents the formation of cross-linked dimeric byproducts that occur if adipoyl dichloride is used.
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Reduction: The critical step is the reduction of the C6 ketone to a methylene group. While the Clemmensen reduction (Zn(Hg)/HCl) is a classical method, the strongly acidic conditions and elevated temperatures risk cleaving the sensitive isopropoxy ether. Therefore, catalytic hydrogenation (Pd/C, H₂) or ionic reduction (triethylsilane/TFA) is the method of choice to preserve the ether linkage while quantitatively reducing the ketone.
Fig 1: Synthetic workflow for 6-[4-(Propan-2-yloxy)phenyl]hexanoic acid.
Reaction Optimization for the Reduction Step
| Method | Reagents | Temperature | Yield | Ether Cleavage Risk |
| Clemmensen | Zn(Hg), conc. HCl | 100°C | < 40% | High (Unsuitable) |
| Wolff-Kishner | Hydrazine, KOH | 200°C | 65% | Low (but harsh conditions) |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (3 atm) | 25°C | > 90% | None (Optimal) |
Applications in Targeted Therapeutics
In modern drug discovery, aliphatic acids are frequently utilized as conjugation linkers. The hexanoic acid moiety provides an optimal 8–9 Å spacing, which is critical in ADC design to ensure the cytotoxic payload does not interfere with the antibody's antigen-binding affinity[1].
Furthermore, aryl-alkanoic acids are classical pharmacophores for Peroxisome Proliferator-Activated Receptors (PPARs). The isopropoxy group enhances binding affinity within the lipophilic Y-shaped pocket of the PPAR ligand-binding domain, driving the transcription of genes involved in lipid metabolism.
Fig 2: Integration of the hexanoic acid derivative as a spacer in bifunctional molecules.
Validated Experimental Methodologies
The following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure trustworthiness and reproducibility.
Protocol A: Catalytic Reduction to 6-[4-(Propan-2-yloxy)phenyl]hexanoic acid
Objective: Reduce the 6-oxo intermediate without cleaving the isopropoxy group.
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Preparation: Dissolve 10 mmol of 6-oxo-6-(4-isopropoxyphenyl)hexanoic acid (CAS: 898791-88-3)[2] in 50 mL of glacial acetic acid.
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Catalyst Addition: Add 0.5 g of 10% Palladium on Carbon (Pd/C). Caution: Pd/C is pyrophoric; add under an inert argon atmosphere.
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Hydrogenation: Purge the reaction vessel with H₂ gas three times. Pressurize to 3 atm (45 psi) and stir vigorously at room temperature for 12 hours.
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Self-Validating Checkpoint: Sample 50 µL of the reaction mixture, filter through a syringe filter, and analyze via LC-MS.
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Validation: The reaction is complete when the m/z 263 [M-H]⁻ peak (oxo precursor) is entirely replaced by the m/z 249 [M-H]⁻ peak (reduced product). If the oxo peak persists, recharge H₂ and stir for an additional 4 hours.
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Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with ethyl acetate (2 x 20 mL). Concentrate the filtrate in vacuo to yield the crude product, which can be recrystallized from hexanes/ethyl acetate.
Protocol B: Amide Coupling for Linker Attachment
Objective: Conjugate the hexanoic acid derivative to an amine-bearing payload using HATU.
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Activation: In a dry round-bottom flask, dissolve 1.0 eq of 6-[4-(Propan-2-yloxy)phenyl]hexanoic acid and 1.2 eq of HATU in anhydrous DMF (0.1 M concentration).
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Causality: HATU is selected over EDC/NHS due to its superior efficiency in coupling sterically hindered or long-chain aliphatic acids, rapidly forming the active HOAt ester[1].
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Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature to ensure complete activation.
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Conjugation: Add 1.0 eq of the amine-bearing payload (e.g., a cytotoxic peptide sequence). Stir for 2 hours.
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Self-Validating Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the amine starting material (visualized via ninhydrin stain) confirms successful coupling.
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Purification: Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.
References
- Cytotoxic peptides and antibody drug conjugates thereof (Patent AU2015264844A1)
Sources
- 1. AU2015264844A1 - Cytotoxic peptides and antibody drug conjugates thereof - Google Patents [patents.google.com]
- 2. 6-OXO-6-(4-ISOPROPOXYPHENYL)HEXANOIC ACID price,buy 6-OXO-6-(4-ISOPROPOXYPHENYL)HEXANOIC ACID - chemicalbook [m.chemicalbook.com]
- 3. 6-Oxo-6-(4-isopropoxyphenyl)hexanoic acid | 898791-88-3 [sigmaaldrich.com]
